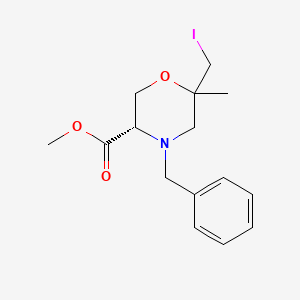
2-hydroxyacetate;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyacetate;nickel(2+), also known as nickel hydroxyacetate, is a coordination compound with the molecular formula C4H6NiO6. It is a nickel salt of hydroxyacetic acid and is characterized by its green powder appearance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel hydroxyacetate can be synthesized through the hydrolysis of nickel salts in the presence of hydroxyacetic acid. One common method involves dissolving nickel hydroxide in concentrated ammonia to form a complex, which is then allowed to react with hydroxyacetic acid under controlled conditions . Another method involves the reaction of nickel chloride with hydroxyacetic acid in an aqueous medium, followed by precipitation and purification .
Industrial Production Methods
Industrial production of nickel hydroxyacetate typically involves large-scale hydrolysis reactions using nickel salts and hydroxyacetic acid. The process is optimized to ensure high yield and purity, often involving steps such as filtration, drying, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Nickel hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide (NiO) under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: It can undergo substitution reactions where the hydroxyacetate ligand is replaced by other ligands such as halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halide salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Nickel oxide (NiO).
Reduction: Metallic nickel (Ni).
Substitution: Nickel halides (e.g., NiCl2, NiBr2).
Scientific Research Applications
Nickel hydroxyacetate has several scientific research applications:
Material Science: It is used in the synthesis of nickel nanoparticles and other nanomaterials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of nickel-based batteries and other electrochemical devices.
Mechanism of Action
The mechanism of action of nickel hydroxyacetate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the compound can participate in electron transfer processes, making it an effective catalyst in many reactions. The hydroxyacetate ligand can also influence the reactivity and stability of the compound by providing a suitable coordination environment .
Comparison with Similar Compounds
Nickel hydroxyacetate can be compared with other nickel-based compounds such as:
Nickel Hydroxide (Ni(OH)2): Similar in structure but lacks the hydroxyacetate ligand, making it less versatile in certain catalytic applications.
Nickel Acetate (Ni(C2H3O2)2): Contains acetate ligands instead of hydroxyacetate, which can affect its solubility and reactivity.
Nickel Halides (NiX2): These compounds have halide ligands and are often used in different types of chemical reactions compared to nickel hydroxyacetate.
Nickel hydroxyacetate is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity compared to other nickel compounds .
Properties
Molecular Formula |
C2H3NiO3+ |
|---|---|
Molecular Weight |
133.74 g/mol |
IUPAC Name |
2-hydroxyacetate;nickel(2+) |
InChI |
InChI=1S/C2H4O3.Ni/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+2/p-1 |
InChI Key |
ULUOIDUEOSSMLF-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)


![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)
